methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
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Description
Molecular Structure Analysis
The molecular structure of “methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is represented by the InChI code1S/C15H15NO3/c1-10-8-12(9-17)11(2)16(10)14-7-5-4-6-13(14)15(18)19-3/h4-9H,1-3H3
. This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .
Scientific Research Applications
Synthesis and Spectroelectrochemical Characterisation
A derivative of pyrrole known as Methyl Red (MR) was synthesized and electropolymerized onto ITO/glass electrodes, highlighting its potential in electrochromic applications. This compound, PMRPy, exhibits improved electrochromic properties, including enhanced chromatic contrast and stability, making it promising for applications in pH sensors due to its color variability with pH changes (Almeida et al., 2017).
Antimicrobial Applications
Novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate were synthesized and evaluated for their in vitro antimicrobial activities. These derivatives showed promising antibacterial and antifungal activity, attributed to the heterocyclic ring structure. The presence of a methoxy group in the structure further increased the antimicrobial activity, suggesting potential as new antimicrobial agents (Hublikar et al., 2019).
Novel Synthesis Routes and Ring Systems
The synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system was achieved through a novel four-step process, starting with 1 H -Pyrrole-2-carbaldehyde. This methodology paved the way for the creation of new ring systems and potential applications in various fields, including pharmaceuticals (Koriatopoulou et al., 2008).
Alkaloid Isolation and Characterization
New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. The isolation and structural elucidation of these compounds expanded the understanding of naturally occurring alkaloids and their potential applications in pharmaceuticals and other scientific fields (Youn et al., 2013).
Antifungal Activity
A novel dihydropyrrole derivative exhibited significant in vitro antifungal activity against various fungal species, including Aspergillus and Candida species. This compound's antifungal properties highlight its potential in developing new antimycotic drugs (Dabur et al., 2005).
Properties
IUPAC Name |
methyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-12(9-17)11(2)16(10)14-7-5-4-6-13(14)15(18)19-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXNZQRRMQVGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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